Octaethyltetraphenylporphyrin
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Overview
Description
2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with benzaldehyde in the presence of an acid catalyst, such as trifluoroacetic acid, followed by oxidation with an oxidizing agent like chloranil .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form porphyrin cation radicals.
Reduction: It can be reduced to form metalloporphyrins when reacted with metal salts.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chloranil and ferric chloride.
Reduction: Metal salts such as zinc acetate or copper acetate are used to form metalloporphyrins.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Porphyrin cation radicals.
Reduction: Metalloporphyrins such as zinc porphyrin or copper porphyrin.
Substitution: Brominated or nitrated derivatives of the porphyrin.
Scientific Research Applications
2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin exerts its effects is primarily through its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and death. This property is particularly useful in photodynamic therapy for targeting cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8,12,13,17,18-(octaethyl)porphyrin: Lacks the tetraphenyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.
5,10,15,20-(tetraphenyl)porphyrin: Lacks the octaethyl groups, which affects its solubility and electronic properties.
Uniqueness
2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin is unique due to the combination of both octaethyl and tetraphenyl substituents. This combination enhances its solubility in organic solvents and modifies its electronic properties, making it suitable for a broader range of applications compared to its simpler counterparts .
Properties
Molecular Formula |
C60H62N4 |
---|---|
Molecular Weight |
839.2 g/mol |
IUPAC Name |
2,3,7,8,12,13,17,18-octaethyl-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C60H62N4/c1-9-41-42(10-2)54-50(38-31-23-18-24-32-38)56-45(13-5)46(14-6)58(63-56)52(40-35-27-20-28-36-40)60-48(16-8)47(15-7)59(64-60)51(39-33-25-19-26-34-39)57-44(12-4)43(11-3)55(62-57)49(53(41)61-54)37-29-21-17-22-30-37/h17-36,61,64H,9-16H2,1-8H3 |
InChI Key |
VZRIURIZWNJNKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C3=NC(=C(C4=C(C(=C(N4)C(=C5C(=C(C(=N5)C(=C1N2)C6=CC=CC=C6)CC)CC)C7=CC=CC=C7)CC)CC)C8=CC=CC=C8)C(=C3CC)CC)C9=CC=CC=C9)CC |
Origin of Product |
United States |
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